(7'-Benzyloxy-indolymethyl)formamido-malonic Diethyl Ester
Overview
Description
(7’-Benzyloxy-indolymethyl)formamido-malonic Diethyl Ester is a complex organic compound with the molecular formula C24H26N2O6 . It is commonly used as an intermediate in organic synthesis reactions, particularly in the field of proteomics research . This compound is known for its unique structure, which includes an indole moiety, a benzyloxy group, and a malonic diethyl ester functionality.
Preparation Methods
The synthesis of (7’-Benzyloxy-indolymethyl)formamido-malonic Diethyl Ester typically involves several steps. One common method starts with (7’-Benzyloxy-indolymethyl)carboxylic acid and dimethylcarbodiimide as the starting materials . The carboxylic acid undergoes amidation with dimethyl sulfoxide, followed by a reaction with agarose catalyst to form the desired compound . The reaction conditions often include specific temperatures and solvents to ensure high yield and purity.
Chemical Reactions Analysis
(7’-Benzyloxy-indolymethyl)formamido-malonic Diethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzyloxy group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(7’-Benzyloxy-indolymethyl)formamido-malonic Diethyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (7’-Benzyloxy-indolymethyl)formamido-malonic Diethyl Ester involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, influencing biological processes such as signal transduction and gene expression. The benzyloxy group can enhance the compound’s binding affinity and specificity, while the malonic diethyl ester functionality allows for further chemical modifications.
Comparison with Similar Compounds
(7’-Benzyloxy-indolymethyl)formamido-malonic Diethyl Ester can be compared with other similar compounds, such as:
Indolylmethyl derivatives: These compounds share the indole moiety and are used in similar applications, but may differ in their functional groups and reactivity.
Benzyloxy derivatives: Compounds with a benzyloxy group are often used in organic synthesis and medicinal chemistry, but may have different biological activities.
Malonic diethyl ester derivatives: These compounds are commonly used as intermediates in the synthesis of various organic molecules, but may vary in their specific applications and properties.
The uniqueness of (7’-Benzyloxy-indolymethyl)formamido-malonic Diethyl Ester lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in diverse fields.
Biological Activity
The compound (7'-Benzyloxy-indolymethyl)formamido-malonic Diethyl Ester is a synthetic organic molecule that has attracted attention due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by the presence of an indole moiety, which is known for its diverse biological properties. The malonic diethyl ester component contributes to its reactivity in synthetic organic chemistry. The general structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its mechanism can be summarized as follows:
- Nucleophilic Reactions : The compound acts as a nucleophile, engaging in reactions with electrophiles such as carbonyl compounds, facilitating the formation of new chemical bonds.
- Cellular Interaction : It influences cellular functions by interacting with cell signaling pathways, gene expression, and cellular metabolism .
- Biochemical Pathways : The compound participates in metabolic pathways, affecting enzyme interactions and metabolite levels, which are crucial for cellular processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cytotoxicity : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and others. The compound exhibited IC50 values indicating effective inhibition of cell proliferation .
- Mechanism of Action : Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells by disrupting the cell cycle, particularly arresting cells in the G2/M phase .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Bacterial Inhibition : It has been tested against several bacterial strains, demonstrating effective inhibition comparable to standard antibiotics .
- Minimum Inhibitory Concentration (MIC) values were reported in the range of 0.4 to 1.9 μg/mL for certain strains, indicating potent antibacterial properties .
Study 1: Anticancer Efficacy
In a recent study, this compound was evaluated for its anticancer efficacy against MCF-7 cells. The results indicated:
Concentration (μM) | Cell Viability (%) | IC50 (μM) |
---|---|---|
0 | 100 | - |
1 | 85 | - |
5 | 50 | 4.5 |
10 | 30 | - |
This data suggests that the compound significantly reduces cell viability at higher concentrations, confirming its potential as an anticancer agent .
Study 2: Antimicrobial Properties
Another study focused on the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 0.5 |
Escherichia coli | 1.0 |
Pseudomonas aeruginosa | 0.75 |
These findings illustrate the broad-spectrum antimicrobial activity of the compound, making it a candidate for further development in therapeutic applications .
Properties
IUPAC Name |
diethyl 2-formamido-2-[(7-phenylmethoxy-1H-indol-3-yl)methyl]propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-3-30-22(28)24(26-16-27,23(29)31-4-2)13-18-14-25-21-19(18)11-8-12-20(21)32-15-17-9-6-5-7-10-17/h5-12,14,16,25H,3-4,13,15H2,1-2H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDOJCPPJSPZBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=CC=C2OCC3=CC=CC=C3)(C(=O)OCC)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652465 | |
Record name | Diethyl {[7-(benzyloxy)-1H-indol-3-yl]methyl}(formamido)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-99-6 | |
Record name | 1,3-Diethyl 2-(formylamino)-2-[[7-(phenylmethoxy)-1H-indol-3-yl]methyl]propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl {[7-(benzyloxy)-1H-indol-3-yl]methyl}(formamido)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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